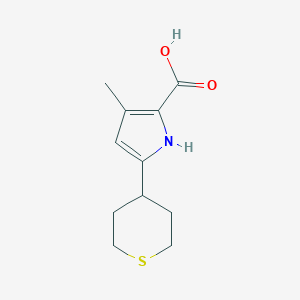
3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methyl group and a tetrahydrothiopyran ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an arylacetic acid, followed by cyclization to form the pyrrole ring. The tetrahydrothiopyran ring can be introduced through a subsequent reaction involving thiol and appropriate cyclization conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Methyl-5-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of a pyrrole ring and a tetrahydrothiopyran ring
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-methyl-5-(thian-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-6-9(12-10(7)11(13)14)8-2-4-15-5-3-8/h6,8,12H,2-5H2,1H3,(H,13,14) |
InChI Key |
CNHXJJIJKGKIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2CCSCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


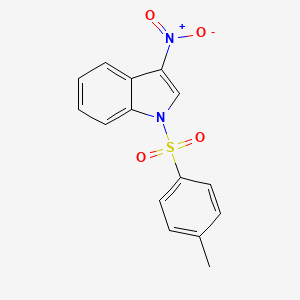
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
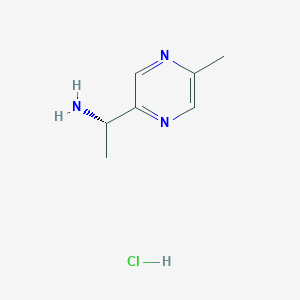

![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)

![1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034303.png)
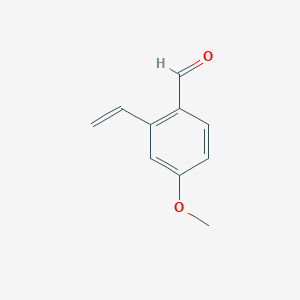
![(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B13034308.png)
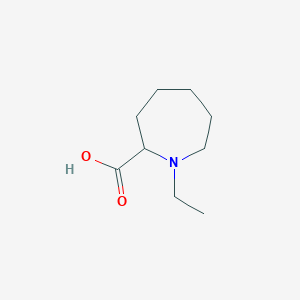
![1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13034317.png)
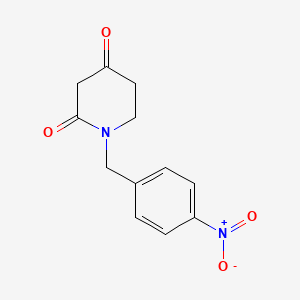
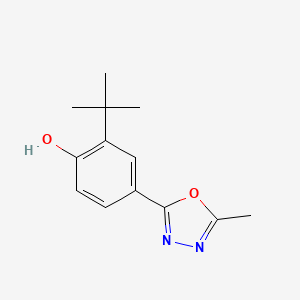
![(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13034334.png)
